4,6-Dichloro-2,5-dimethylpyrimidine

Vue d'ensemble

Description

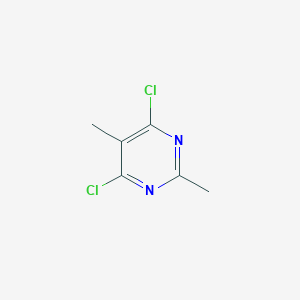

4,6-Dichloro-2,5-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrimidine ring. It is commonly used in various chemical syntheses and has significant applications in scientific research.

Méthodes De Préparation

The synthesis of 4,6-Dichloro-2,5-dimethylpyrimidine typically involves the chlorination of 2,5-dimethylpyrimidine. One common method includes the reaction of 2,5-dimethyl-4,6-dihydroxy-pyrimidine with phosphorus oxychloride under reflux conditions for 8 hours. The reaction mixture is then poured into ice water, and the product is extracted using ethyl acetate . Industrial production methods may vary, but they generally follow similar principles of chlorination and extraction.

Analyse Des Réactions Chimiques

4,6-Dichloro-2,5-dimethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is used as a starting reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Reduction Reactions: The compound can be reduced using palladium on carbon (Pd/C) and hydrogen (H2) in ethanol.

Applications De Recherche Scientifique

Scientific Research Applications

The compound is recognized for its versatility in scientific research, with applications spanning multiple disciplines:

1. Pharmaceutical Development

- Antiviral Activity : 4,6-Dichloro-2,5-dimethylpyrimidine exhibits antiviral properties by inhibiting the replication of various viruses. It is particularly effective when used in combination with other antiviral agents to combat resistance development .

- Drug Synthesis : This compound serves as an intermediate in synthesizing pharmaceuticals, including those targeting cancer and inflammatory diseases .

2. Biological Research

- Nitric Oxide Production Inhibition : Studies indicate that derivatives of this compound can inhibit immune-activated nitric oxide production, suggesting potential anti-inflammatory properties . For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine was shown to suppress nitric oxide production significantly in vitro .

3. Agrochemicals

- The compound is utilized in the formulation of agrochemicals, enhancing crop protection strategies through its role as a building block for various herbicides and pesticides .

Case Study 1: Antiviral Properties

Research conducted on the antiviral efficacy of this compound derivatives highlighted their potential in treating viral infections. In vitro assays demonstrated that these compounds could significantly inhibit viral replication across a spectrum of viruses . The study emphasized the importance of structural modifications to enhance efficacy.

Case Study 2: Inhibition of Nitric Oxide Production

A pilot study evaluated the biological activity of several 5-substituted derivatives of this compound. The results showed that these derivatives could inhibit nitric oxide production by immune cells effectively. The most potent derivative exhibited an IC50 value as low as 2 µM, indicating strong biological activity . This finding opens avenues for developing new anti-inflammatory drugs based on this scaffold.

Comparative Table of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Antiviral agents | 5-Fluoro-2-amino-4,6-dichloropyrimidine |

| Anti-inflammatory drugs | Various substituted derivatives | |

| Agrochemicals | Herbicides and pesticides | Various formulations |

| Chemical Synthesis | Building block for heterocyclic compounds | Intermediates in drug synthesis |

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-2,5-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. For example, pyrimidine derivatives are known to inhibit DNA topoisomerase II, an enzyme involved in DNA replication . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

4,6-Dichloro-2,5-dimethylpyrimidine can be compared with other chlorinated pyrimidines such as:

2,4-Dichloro-6-methylpyrimidine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

4,6-Dichloropyrimidine: Lacks the methyl groups, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in diverse research and industrial applications.

Activité Biologique

Overview

4,6-Dichloro-2,5-dimethylpyrimidine (DCMP) is a heterocyclic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol. It is recognized for its diverse applications in medicinal chemistry, particularly in the development of bioactive compounds. This article focuses on the biological activities associated with DCMP, including its mechanisms of action, therapeutic potential, and relevant case studies.

DCMP is synthesized through chlorination reactions involving 2,5-dimethylpyrimidine. A common method includes reacting 2,5-dimethyl-4,6-dihydroxy-pyrimidine with phosphorus oxychloride under reflux conditions. The resulting compound exhibits unique properties due to its specific substitution pattern, which influences its reactivity and biological activity .

Antiviral Activity

DCMP has been shown to possess antiviral properties. Research indicates that it inhibits the replication of various viruses through a unique mechanism of action that may involve interference with viral nucleic acid synthesis. This characteristic makes it a candidate for developing new antiviral agents .

Mechanism of Action:

- Target Pathways: DCMP targets immune-activated pathways that lead to nitric oxide production inhibition.

- Result: Inhibition of viral replication across a broad spectrum of viruses has been documented .

Antimicrobial Properties

DCMP exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| E. coli | 15 | Ampicillin |

| S. aureus | 18 | Ciprofloxacin |

| B. subtilis | 12 | Gentamicin |

These results suggest that DCMP could be developed into an effective antimicrobial agent .

Anti-inflammatory Effects

Studies have indicated that DCMP possesses anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in cellular models. This effect is particularly relevant in conditions characterized by excessive inflammation .

Case Studies

- Antiviral Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of DCMP derivatives against influenza virus strains. The results showed that certain derivatives had a higher potency compared to standard antiviral drugs, suggesting potential for further development .

- Antimicrobial Activity Assessment : In a comparative study, DCMP was tested against various microbial pathogens. The compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

- Inflammation Model : In an experimental model of acute inflammation, DCMP significantly reduced edema and inflammatory cell infiltration when administered prior to inflammatory stimuli. These findings support its potential therapeutic application in treating inflammatory diseases .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties and mechanisms of action. Future research should focus on:

- Developing DCMP derivatives with enhanced selectivity and potency.

- Conducting clinical trials to evaluate safety and efficacy in humans.

- Exploring combination therapies with existing antiviral and antimicrobial agents to combat resistance.

Propriétés

IUPAC Name |

4,6-dichloro-2,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVKGWQEEXPBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285006 | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-33-2 | |

| Record name | 1780-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.